![molecular formula C12H12O4 B13530242 Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)
Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chromane ring fused with an oxirane ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The presence of both oxygen and carbon atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting with the formation of the chromane ring. One common method is the Kabbe condensation, which involves the reaction of a phenol with an aldehyde in the presence of a base to form the chromane core . The oxirane ring is then introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the Kabbe condensation and epoxidation steps, allowing for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of various biological pathways, including enzyme inhibition and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4-one: This compound has a similar spirocyclic structure but features a piperidine ring instead of an oxirane ring.
Spiroindolines: These compounds also have spirocyclic structures and are known for their biological activities.
Uniqueness
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate is unique due to the presence of both a chromane and an oxirane ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
methyl spiro[2,3-dihydrochromene-4,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
RPJNRTFRAHEHGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(O1)CCOC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


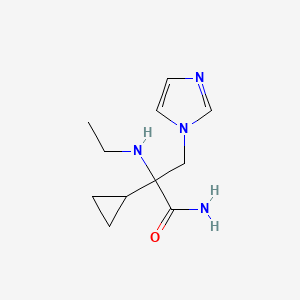
![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)

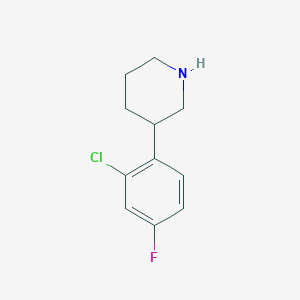
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
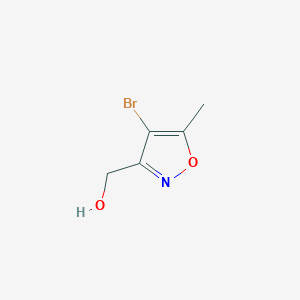



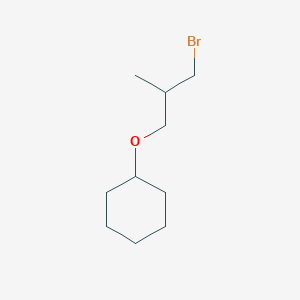

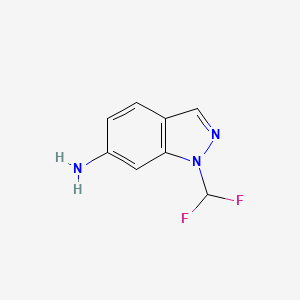
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
